Propyl 4-formyl-1H-pyrrole-2-carboxylate
Description
Contextual Significance of Pyrrole-2-carboxylate and Formylpyrrole Scaffolds in Modern Organic Synthesis
The pyrrole-2-carboxylate scaffold is a recurring motif in numerous natural products, including several antibiotics. researchgate.net Its chemical utility stems from an electron-rich pyrrole (B145914) core that is amenable to reactions with electrophiles, coupled with an electron-deficient carbonyl group that can be targeted by nucleophiles. researchgate.net This dual reactivity allows for the elaboration of the pyrrole-2-carboxylate unit into more complex molecular architectures. researchgate.net Pyrrole-2-carboxylic acids, the parent compounds of these esters, are found in nature and can be derived from the amino acid proline. wikipedia.org
Formylpyrroles, particularly pyrrole-2-carboxaldehydes, are also of significant interest. mdpi.com They serve as crucial intermediates in the synthesis of a variety of natural products and pharmacologically active compounds. mdpi.com The formyl group can be readily transformed into other functional groups, providing a handle for further molecular modifications. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrrole ring. nih.gov
The combination of these two scaffolds within a single molecule, as seen in Propyl 4-formyl-1H-pyrrole-2-carboxylate, creates a highly functionalized and versatile building block for organic synthesis.
Structural Characteristics and Chemical Importance of this compound
The structure of this compound is characterized by a central pyrrole ring substituted with a propyl carboxylate group at the 2-position and a formyl (aldehyde) group at the 4-position.
| Feature | Description |
| Core Structure | Pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom. |
| Functional Group 1 | Propyl carboxylate (-COOCH₂CH₂CH₃) at the C2 position. |
| Functional Group 2 | Formyl group (-CHO) at the C4 position. |
Historical Perspective on the Functionalization of Pyrrole Derivatives Leading to 4-Formyl-2-carboxylate Architectures
The development of synthetic methods to selectively introduce functional groups at specific positions on the pyrrole ring has been a long-standing area of research in organic chemistry. The Paal-Knorr synthesis is a classic method for the formation of the pyrrole ring itself. organic-chemistry.org
The introduction of a carboxylate group at the 2-position is often achieved through the reaction of pyrrole with an appropriate chloroformate or by the oxidation of a 2-alkyl or 2-acyl substituent. The synthesis of ethyl pyrrole-2-carboxylate from pyrrole is a well-established procedure. wikipedia.org
The formylation of pyrroles, the introduction of a -CHO group, can be accomplished through various methods, with the Vilsmeier-Haack reaction being one of the most common. orgsyn.org This reaction typically directs the formyl group to the 2-position of an unsubstituted pyrrole. To achieve substitution at the 4-position in a pyrrole already bearing a substituent at the 2-position, a multi-step synthetic sequence is generally required. This often involves protection and deprotection steps or the use of specific directing groups to control the regioselectivity of the formylation reaction. The synthesis of 4-formyl-1H-pyrrole-2-carboxylic acid itself represents a key intermediate in accessing more complex derivatives like the propyl ester. uni.lu
The ability to synthesize molecules like this compound is a testament to the advancements in synthetic organic chemistry that allow for precise control over the functionalization of heterocyclic scaffolds.
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
propyl 4-formyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-2-3-13-9(12)8-4-7(6-11)5-10-8/h4-6,10H,2-3H2,1H3 |
InChI Key |
SFGCMQLRCJYMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=CN1)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Propyl 4 Formyl 1h Pyrrole 2 Carboxylate and Analogous Structures
Regioselective Formylation Strategies for 1H-Pyrrole-2-carboxylates
The introduction of a formyl group at a specific position on the pyrrole (B145914) ring is a pivotal step in the synthesis of Propyl 4-formyl-1H-pyrrole-2-carboxylate. The inherent reactivity of the pyrrole nucleus allows for electrophilic substitution, but controlling the position of this substitution, particularly in the presence of an ester directing group, requires specialized methods. Research has focused on achieving high regioselectivity, favoring formylation at the C-4 position over the C-5 position.
Optimized Vilsmeier-Haack Formylation Protocols
The Vilsmeier-Haack reaction is a widely used and effective method for formylating electron-rich aromatic rings like pyrrole. chemtube3d.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃). organic-chemistry.org This electrophilic species then attacks the pyrrole ring.
For the synthesis of 4-formyl-1H-pyrrole-2-carboxylates, optimized protocols have been developed to enhance yield and regioselectivity. The use of a pre-prepared, crystalline Vilsmeier reagent has been shown to afford formylated derivatives in nearly quantitative yields. acs.orgfigshare.com Furthermore, advancements such as microwave-assisted Vilsmeier-Haack reactions have been reported to significantly accelerate the process, leading to good to excellent yields of formylated pyrroles in a much-reduced reaction time. nih.gov These optimized conditions provide an efficient and adaptable technology for producing key precursors for various natural products. nih.gov The general procedure involves the reaction of a 1H-pyrrole-2-carboxylate with the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt to yield the desired aldehyde. chemtube3d.com
Application of Dichloromethyl Alkyl Ethers for C-4 Formylation
An alternative to the classic Vilsmeier-Haack protocol for achieving C-4 formylation is the use of dichloromethyl alkyl ethers in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄). mdpi.com Dichloromethyl propyl ether and dichloromethyl butyl ether have been specifically highlighted as effective reagents for the formylation of 1H-pyrrole-2-carboxylates. acs.orgfigshare.comresearchgate.net
This method offers an environmentally benign route that is applicable to large-scale synthesis. acs.orgfigshare.com The reaction proceeds via an electrophilic aromatic substitution mechanism where the dichloromethyl alkyl ether, activated by the Lewis acid, acts as the formylating agent precursor. This approach has demonstrated high regioselectivity, successfully yielding the 4-formyl derivative. acs.orgresearchgate.net The choice of dichloromethyl propyl or butyl ether is often preferred over the methyl ether due to the higher volatility of its precursor, methyl formate. nih.gov
Comparative Analysis of Regioselectivity (C-4 vs. C-5) in Formylation Reactions
The regioselectivity of formylation on the 1H-pyrrole-2-carboxylate scaffold is a critical consideration, with substitution possible at either the C-4 or C-5 position. The outcome is influenced by a combination of steric and electronic factors, as well as the specific reagents and reaction conditions employed. rsc.org The ester group at the C-2 position is an electron-withdrawing group, which deactivates the pyrrole ring, particularly at the adjacent C-3 and C-5 positions, making the C-4 position more susceptible to electrophilic attack.
Studies comparing different formylation agents have provided insight into controlling this selectivity. Both crystalline Vilsmeier reagent and dichloromethyl alkyl ethers have been shown to regioselectively afford the 4-formyl and 5-formyl derivatives. acs.orgresearchgate.net In some cases, a mixture of regioisomers is obtained. For instance, the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate yielded a mixture of the 4-formyl and 5-formyl isomers. nih.gov The ability to separate these isomers or to direct the reaction towards a single product is a key synthetic challenge.
| Substrate | Reagent/Method | Product(s) | Ratio (C-4:C-5) | Total Yield | Reference |
|---|---|---|---|---|---|
| 1H-Pyrrole-2-carboxylates | Crystalline Vilsmeier Reagent | 4-formyl and 5-formyl derivatives | Regioselective | Nearly quantitative | acs.orgresearchgate.net |
| 1H-Pyrrole-2-carboxylates | Dichloromethyl propyl/butyl ether | 4-formyl and 5-formyl derivatives | Regioselective | Nearly quantitative | acs.orgresearchgate.net |
| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | Vilsmeier-Haack (POCl₃/DMF) | Ethyl 3-fluoro-4-formyl- & Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate | 43:57 | 68% (conversion) | nih.gov |
Esterification Techniques for Pyrrole Carboxylic Acids
The formation of the propyl ester is the second crucial transformation in the synthesis of the target compound. This can be achieved either by starting with a pyrrole carboxylic acid and introducing the propyl group or by modifying an existing ester on the pyrrole ring.
Direct Esterification Methods for Propyl Ester Formation
Direct esterification, most notably the Fischer esterification, is a fundamental method for converting carboxylic acids into esters. libretexts.orgyoutube.com This acid-catalyzed reaction involves treating the pyrrole carboxylic acid (e.g., 4-formyl-1H-pyrrole-2-carboxylic acid) with an excess of propanol (B110389) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. libretexts.org
The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The alcohol (propanol) then acts as a nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, yielding the protonated ester. youtube.com A final deprotonation step gives the propyl ester product. The reaction is reversible, and using propanol as the solvent helps to drive the equilibrium towards the desired product. libretexts.org This method is particularly well-suited for the synthesis of methyl, ethyl, propyl, and butyl esters. libretexts.org
Transesterification Processes Involving Pyrrole Esters
Transesterification is an alternative and powerful method for synthesizing propyl esters from other, more readily available pyrrole esters, such as methyl or ethyl esters. wikipedia.org This process involves exchanging the alkoxy group of the starting ester with the alkoxy group of an alcohol. masterorganicchemistry.com The reaction can be catalyzed by acids, bases, or enzymes. wikipedia.org
Acid-Catalyzed Transesterification : Similar to Fischer esterification, using an acid catalyst and a large excess of propanol can effectively convert a methyl or ethyl pyrrole-2-carboxylate into the corresponding propyl ester by shifting the equilibrium. wikipedia.org
Base-Catalyzed Transesterification : Using a base like sodium propoxide in propanol can also achieve transesterification. The propoxide ion acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which then expels the original alkoxide (e.g., methoxide) to form the new propyl ester. masterorganicchemistry.comyoutube.com
Enzymatic Transesterification : A particularly mild and efficient approach involves the use of lipases as biocatalysts. For example, Novozym 435 has been successfully used to catalyze the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols, achieving yields as high as 92%. nih.gov This enzymatic method offers high selectivity under gentle reaction conditions. The optimization of parameters such as solvent, enzyme load, and temperature is crucial for maximizing the yield. nih.gov
| Parameter Varied | Condition | Yield (%) | Reference |
|---|---|---|---|
| Lipase Type | Novozym 435 | 46 | nih.gov |
| Lipozyme TLIM | <3 | ||
| CRL | 9 | ||
| Molecular Sieves | 0 g | 22 | nih.gov |
| 1.0 g | 61 | ||
| Reaction Time | 6 h | 20 | nih.gov |
| 24 h | 61 |
Pyrrole Ring Construction Approaches Pertinent to the 4-formyl-2-carboxylate Moiety
The strategic assembly of the pyrrole ring is paramount for efficiently producing compounds like this compound. Modern synthetic chemistry offers several powerful approaches, including cycloaddition reactions, transition metal-catalyzed methods, multi-component reactions, and emerging sustainable routes.
1,3-Dipolar Cycloaddition Reactions and Their Derivatives
1,3-Dipolar cycloadditions are powerful reactions for forming five-membered rings, making them highly suitable for pyrrole synthesis. wikipedia.org These reactions involve the addition of a 1,3-dipole to a dipolarophile. wikipedia.org
One of the most prominent methods in this category is the Van Leusen pyrrole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govnih.gov In this [3+2] cycloaddition, TosMIC reacts with an electron-deficient alkene (a Michael acceptor) in the presence of a base. nih.gov The reaction proceeds through a sequence of Michael addition, intramolecular cyclization, and elimination of the tosyl group to form the aromatic pyrrole ring. nih.gov The versatility of the Michael acceptor allows for the introduction of various substituents. For instance, reacting TosMIC with an appropriately substituted α,β-unsaturated carbonyl compound can lead to the desired 2,4-substitution pattern. mdpi.com A mechanochemical approach to the Van Leusen synthesis has also been developed, offering a solvent-free alternative. acs.org
Another significant strategy is the Barton-Zard reaction , which provides a route to pyrroles from the reaction of a nitroalkene with an α-isocyanide, such as an isocyanoacetate, under basic conditions. wikipedia.orgsynarchive.comwikipedia.org The mechanism involves a Michael addition followed by a 5-endo-dig cyclization and subsequent elimination of the nitro group to yield the pyrrole. wikipedia.org The choice of the nitroalkene and the isocyanoacetate is crucial for controlling the final substitution pattern on the pyrrole ring. wikipedia.orgbuchler-gmbh.com
Azomethine ylides, generated in situ from the decarboxylative condensation of α-amino acids (like sarcosine (B1681465) or proline) with carbonyl compounds, also serve as effective 1,3-dipoles. orientjchem.orgnih.gov Their reaction with dipolarophiles such as alkynes (ynones) can directly lead to the synthesis of multi-substituted pyrroles, often catalyzed by metal salts like silver acetate. rsc.org
| Method | Key Reagents | Reaction Type | Key Features |
| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), α,β-unsaturated compound, Base | [3+2] Cycloaddition | Versatile, uses readily available starting materials, operationally simple. nih.govnih.gov |
| Barton-Zard Reaction | α-Isocyanoacetate, Nitroalkene, Base | Cycloaddition-Elimination | Effective for synthesizing various pyrrole derivatives, including those with ester groups. wikipedia.orgsynarchive.com |
| Azomethine Ylide Cycloaddition | α-Amino acid, Carbonyl compound, Alkyne | 1,3-Dipolar Cycloaddition | Generates highly substituted pyrroles, often requires a catalyst (e.g., AgOAc). rsc.org |
Transition Metal-Catalyzed Cycloaddition Strategies for Pyrrole Skeletons
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering high efficiency, selectivity, and milder reaction conditions. rawdatalibrary.net Various cycloaddition strategies, such as [3+2], [4+1], and [2+2+1], have been developed for constructing the pyrrole skeleton. rawdatalibrary.net
These methods often exhibit excellent regioselectivity, which is critical for accessing specific substitution patterns like the 4-formyl-2-carboxylate moiety. rawdatalibrary.net For example, transition metal-catalyzed [3+2] cycloadditions of vinylcyclopropanes (VCPs) with nitriles can produce substituted pyrroles. nih.gov The catalyst, typically a complex of rhodium, palladium, or nickel, activates the VCP to form a metallacyclic intermediate, which then undergoes cycloaddition. nih.gov
Another approach involves the catalytic cycloaddition of 2-methide-2H-pyrroles, generated in situ from 1H-pyrrole-2-carbinols, with various partners. For instance, an organocatalytic, enantioselective [6+2]-cycloaddition with aldehydes has been developed to produce substituted pyrrolizine structures, demonstrating the potential of catalyzed cycloadditions for building complex pyrrole-containing systems. nih.gov While not a direct route to the target compound, these strategies highlight the power of catalysis in controlling pyrrole formation and substitution.
| Catalyst Type | Reaction Strategy | Substrate Examples | Outcome |
| Rhodium (Rh) | [3+2] Cycloaddition | Vinylcyclopropanes, Nitriles | Formation of substituted pyrroles. nih.gov |
| Palladium (Pd) | [4+1] Cycloaddition | Dienyl isocyanides, Alkynes | Access to polysubstituted pyrroles. rawdatalibrary.net |
| Organocatalyst (BINOL-phosphoric acid) | [6+2] Cycloaddition | 1H-pyrrole-2-carbinols, Aldehydes | Enantioselective synthesis of fused pyrrole systems. nih.gov |
Multi-component Coupling Reactions in Pyrrole Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building molecular complexity from simple precursors. bohrium.comresearchgate.net They are characterized by high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. bohrium.comorientjchem.org
Several MCRs have been adapted for pyrrole synthesis. The Hantzsch pyrrole synthesis , a classic example, traditionally involves the reaction of an α-halo ketone, a β-ketoester, and ammonia (B1221849) or a primary amine. researchgate.net Modern variations of this four-component reaction allow for the synthesis of highly substituted pyrroles. researchgate.net
More recent developments have led to novel MCRs that can construct the pyrrole ring with specific functionalities. For example, a one-pot, three-component synthesis of highly substituted pyrroles has been reported using β-ketoesters, phenyl hydrazines, and aldehydes, catalyzed by InCl₃. orientjchem.org Another four-component reaction for synthesizing penta-substituted pyrroles involves the combination of compounds like 2,2-dimethyl-1,3-dioxane-4,6-dione, anilines, phenylglyoxal, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a catalyst-free process. orientjchem.orgmdpi.com The strategic selection of these multiple components is key to achieving the desired 4-formyl-2-carboxylate substitution pattern on the final pyrrole product.
| Reaction Type | Number of Components | Key Reactants | Key Features |
| Hantzsch-type Synthesis | 3 or 4 | α-halo ketone, β-ketoester, amine | Classic, versatile, can be performed on solid support. researchgate.net |
| InCl₃-Catalyzed MCR | 3 | β-ketoester, Phenyl hydrazine, Aldehyde | Efficient one-pot synthesis of substituted pyrroles. orientjchem.org |
| Catalyst-Free MCR | 4 or 5 | Diketone, Amine, Glyoxal, Alkyne | High-yield, green chemistry approach to penta-substituted pyrroles. orientjchem.orgmdpi.com |
Development of Sustainable Routes from Bio-derived Feedstocks
The shift towards green chemistry has spurred the development of synthetic routes that utilize renewable, bio-derived feedstocks. researchgate.net Carbohydrates, in particular, have emerged as valuable starting materials for producing platform chemicals. nih.gov
A significant advancement is the direct conversion of carbohydrates (such as D-glucose or D-ribose) into N-substituted 5-hydroxymethylpyrrole-2-carbaldehydes. nih.gov This transformation can be achieved in a one-pot reaction by treating the carbohydrate with a primary amine (like an amino acid ester) in the presence of an acid catalyst such as oxalic acid. nih.gov This process, a variation of the Maillard reaction, provides a direct entry to pyrrole-2-carbaldehydes from sustainable sources. nih.gov
The resulting 5-hydroxymethylpyrrole-2-carbaldehyde is a highly valuable intermediate. Although it has the formyl group at the 5-position, established chemical transformations could potentially be employed to isomerize or re-introduce functionality at the 4-position. For instance, a Vilsmeier-Haack formylation on a related pyrrole-2-carboxylate has been shown to produce a mixture of 4-formyl and 5-formyl isomers, indicating that selective functionalization is feasible. Starting from a bio-derived pyrrole-2-carbaldehyde represents a promising and more sustainable pathway toward the synthesis of this compound and its analogs.
| Bio-derived Feedstock | Key Reaction | Resulting Intermediate | Sustainability Aspect |
| D-Glucose, D-Ribose | Maillard-type reaction with amines | N-substituted 5-hydroxymethylpyrrole-2-carbaldehyde | Utilizes renewable carbohydrates, one-pot synthesis. nih.gov |
| Amino Acids | Used as the amine source in the Maillard reaction | N-substituted pyrrole derivatives | Incorporates another class of bio-derived molecules. nih.gov |
| Lignocellulosic Biomass | Potential source for bio-polyols and other precursors | Various platform chemicals | Reduces reliance on petrochemicals for starting materials. researchgate.net |
Chemical Reactivity and Mechanistic Pathways of Propyl 4 Formyl 1h Pyrrole 2 Carboxylate
Transformations Involving the Formyl Group at C-4
The aldehyde functionality at the C-4 position is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of pyrrole (B145914) derivatives.
The formyl group of pyrrole-4-carboxaldehydes can be selectively oxidized to the corresponding carboxylic acid. While direct oxidation of propyl 4-formyl-1H-pyrrole-2-carboxylate is not extensively documented, related transformations on similar pyrrole structures suggest that this conversion is feasible. For instance, the oxidation of alkyl groups at the C-4 position of pyrrole-2-carboxylates to carboxylic functions has been achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of nucleophiles nii.ac.jp. It is anticipated that standard oxidizing agents for aldehydes, such as potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like silver oxide (Ag2O), could effect the conversion of the formyl group to a carboxyl group. The choice of oxidant would be crucial to avoid over-oxidation or degradation of the pyrrole ring, which is sensitive to strongly acidic and oxidizing conditions uobaghdad.edu.iq.
A potential synthetic route for the oxidation of the formyl group is summarized in the table below.
| Reactant | Reagent(s) | Product | Notes |
| This compound | 1. Ag2O, NaOH(aq) 2. H3O+ | 2-(Propoxycarbonyl)-1H-pyrrole-4-carboxylic acid | Mild conditions, suitable for sensitive substrates. |
| This compound | KMnO4, NaOH(aq), heat then H3O+ | 2-(Propoxycarbonyl)-1H-pyrrole-4-carboxylic acid | Harsher conditions, may require optimization to prevent ring degradation. |
| This compound | Jones Reagent (CrO3, H2SO4, acetone) | 2-(Propoxycarbonyl)-1H-pyrrole-4-carboxylic acid | Strongly acidic, potential for side reactions or decomposition of the pyrrole nucleus. uobaghdad.edu.iq |
The formyl group at C-4 can be readily reduced to a primary alcohol, yielding propyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate. This transformation can be accomplished using a variety of reducing agents. Common reagents for this purpose include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reducing agent and is generally preferred for its selectivity for aldehydes and ketones over esters. The use of LiAlH4 would likely result in the concurrent reduction of both the formyl group and the propyl ester, yielding the corresponding diol.
The selective reduction of the formyl group is a valuable transformation for introducing a versatile hydroxymethyl handle for further functionalization.
| Reactant | Reagent(s) | Product | Notes |
| This compound | NaBH4, Methanol | Propyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate | Selective reduction of the aldehyde. |
| This compound | LiAlH4, THF then H3O+ | (4-(Hydroxymethyl)-1H-pyrrol-2-yl)methanol | Reduction of both the aldehyde and the ester functionalities. |
| This compound | H2, Pd/C | Propyl 4-methyl-1H-pyrrole-2-carboxylate | Catalytic hydrogenation can lead to the reduction of the formyl group to a methyl group. |
The carbonyl carbon of the formyl group is electrophilic and readily undergoes condensation reactions with various nitrogen-based nucleophiles to form imines (Schiff bases) and related C=N double bond-containing derivatives. These reactions are typically acid-catalyzed and involve the initial formation of a carbinolamine intermediate, followed by dehydration. For example, reaction with primary amines (R-NH2) yields N-substituted imines, while reaction with hydroxylamine (NH2OH) affords oximes, and reaction with hydrazines (R-NHNH2) produces hydrazones.
Research on related compounds, such as ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, has demonstrated its condensation with aroylhydrazides to form aroylhydrazones researchgate.net. These derivatives are of interest for their potential biological activities and as ligands in coordination chemistry.
| Nucleophile | Product Type | General Reaction |
| Primary Amine (RNH2) | Imine (Schiff Base) | This compound + RNH2 ⇌ Propyl 4-((R-imino)methyl)-1H-pyrrole-2-carboxylate + H2O |
| Hydroxylamine (NH2OH) | Oxime | This compound + NH2OH ⇌ Propyl 4-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate + H2O |
| Hydrazine (H2NNH2) | Hydrazone | This compound + H2NNH2 ⇌ Propyl 4-(hydrazonomethyl)-1H-pyrrole-2-carboxylate + H2O |
| Semicarbazide | Semicarbazone | This compound + H2NNHCONH2 ⇌ Propyl 4-(((aminocarbonyl)hydrazono)methyl)-1H-pyrrole-2-carboxylate + H2O |
The Wittig reaction provides a powerful method for converting the formyl group into a carbon-carbon double bond, thereby extending the carbon skeleton. organic-chemistry.orgwikipedia.orglibretexts.orgadichemistry.com This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), typically generated by deprotonating a phosphonium salt with a strong base. The nature of the substituents on the ylide determines the stereochemistry of the resulting alkene. Stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes wikipedia.org.
This olefination strategy allows for the introduction of a variety of vinyl groups at the C-4 position of the pyrrole ring, opening up avenues for further synthetic manipulations, such as polymerization or cross-coupling reactions.
The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide wikipedia.org.
| Wittig Reagent | Product | Alkene Geometry |
| Methylenetriphenylphosphorane (Ph3P=CH2) | Propyl 4-vinyl-1H-pyrrole-2-carboxylate | N/A |
| (Carbethoxymethylene)triphenylphosphorane | Propyl 4-(2-(ethoxycarbonyl)vinyl)-1H-pyrrole-2-carboxylate | Predominantly E |
| Benzylidenetriphenylphosphorane (Ph3P=CHPh) | Propyl 4-styryl-1H-pyrrole-2-carboxylate | Mixture of E/Z |
The formyl group at C-4 can participate in cyclocondensation reactions with bifunctional nucleophiles to construct fused heterocyclic rings. These reactions are valuable for the synthesis of complex polycyclic aromatic systems containing the pyrrole nucleus. For example, reaction with α-amino ketones or α-amino esters can lead to the formation of fused oxazole or imidazole (B134444) rings, respectively.
Studies on related 5-chloro-4-formylpyrrole-3-carboxylates have shown that they undergo cyclocondensation with anilines to form pyrrolo[2,3-b]quinolines researchgate.net. This suggests that this compound could serve as a precursor for analogous fused systems.
An example of a cyclocondensation reaction is the synthesis of a pyrrolo-oxazole derivative:
Reactants : this compound and an α-amino acid ester (e.g., ethyl glycinate).
Conditions : Typically involves heating in a suitable solvent, sometimes with an acid or base catalyst.
Mechanism : The reaction likely proceeds through initial imine formation between the formyl group and the amino group of the ethyl glycinate. This is followed by an intramolecular cyclization of the ester enolate onto the imine carbon, and subsequent dehydration to form the fused oxazole ring.
Reactivity of the Propyl Ester Functionality
The propyl ester at the C-2 position is less reactive than the formyl group at C-4, but it can still undergo a range of transformations characteristic of esters.
Hydrolysis : The propyl ester can be hydrolyzed to the corresponding carboxylic acid, propyl 4-formyl-1H-pyrrole-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) followed by acidification is generally preferred for pyrrole-containing esters to avoid acid-catalyzed polymerization of the pyrrole ring uobaghdad.edu.iqrsc.org.
Transesterification : In the presence of an alcohol and an acid or base catalyst, the propyl group can be exchanged for another alkyl group. This is an equilibrium process, and the reaction is typically driven to completion by using a large excess of the new alcohol.
Amidation : Reaction with amines can convert the ester into the corresponding amide. This reaction is often slower than with more reactive acylating agents and may require elevated temperatures or the use of a catalyst. The direct reaction with ammonia (B1221849) would yield the primary amide, while primary or secondary amines would give N-substituted amides.
Reduction : As mentioned previously, strong reducing agents like LiAlH4 will reduce the ester to a primary alcohol.
The selective transformation of the ester group in the presence of the more reactive formyl group can be challenging and may require protection of the aldehyde functionality.
Hydrolysis Kinetics and Conditions to the Corresponding Carboxylic Acid
The conversion of this compound to 4-formyl-1H-pyrrole-2-carboxylic acid is a standard ester hydrolysis reaction. This transformation can be achieved under either acidic or basic conditions.
Under basic conditions, the reaction proceeds via a saponification mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and propanol (B110389). Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product. A common method for the hydrolysis of similar pyrrole-2-carboxylates involves heating the ester with a strong base, such as sodium hydroxide, in an alcoholic solvent like ethanol (B145695) nih.gov.
Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfer steps, the alcohol is eliminated, and the carboxylic acid is formed. This process is reversible and typically requires heating under acidic conditions youtube.com. The mechanism for acid-catalyzed hydrolysis of esters involves the formation of a tetrahedral intermediate, with the key step being the departure of the alcohol as a neutral molecule after protonation of the alkoxy group youtube.com.
Table 1: General Conditions for Hydrolysis of Pyrrole-2-Carboxylates
| Catalyst | Reagents | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Ethanol/Water | Reflux | Formation of Carboxylate Salt |
Aminolysis for Amide Formation
The conversion of this compound to the corresponding amide derivatives can be achieved through aminolysis. This reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the ester fiveable.mechemistrysteps.com. The mechanism is a nucleophilic acyl substitution, where the amine displaces the propoxy group of the ester to form a new amide bond.
The direct aminolysis of esters is generally a slow process and often requires high temperatures or the use of a catalyst chemistrysteps.com. The reaction proceeds through a tetrahedral intermediate, similar to that in hydrolysis. The rate of reaction is dependent on the nucleophilicity of the amine and the steric hindrance around the ester's carbonyl group fiveable.me. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance.
To facilitate the aminolysis of less reactive esters, catalytic methods can be employed. The use of organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), has been shown to be effective in promoting the direct aminolysis of esters under mild conditions mdpi.com.
Alternatively, the carboxylic acid obtained from the hydrolysis of the ester can be coupled with an amine using a variety of coupling agents to form the amide. This two-step approach is often more efficient and versatile than direct aminolysis of the ester.
Table 2: Plausible Aminolysis Reaction of this compound
| Amine | Conditions | Product |
|---|---|---|
| Ammonia | High Temperature/Pressure | 4-formyl-1H-pyrrole-2-carboxamide |
| Primary Amine (R-NH₂) | Heat or Catalyst (e.g., TBD) | N-alkyl-4-formyl-1H-pyrrole-2-carboxamide |
Reactivity of the Pyrrole Ring System
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. However, the presence of the electron-withdrawing formyl and propyl carboxylate groups at the 4- and 2-positions, respectively, deactivates the ring towards electrophilic substitution compared to unsubstituted pyrrole.
Electrophilic Substitution Patterns on the Pyrrole Nucleus
Electrophilic aromatic substitution is a characteristic reaction of pyrroles nih.govwikipedia.orgonlineorganicchemistrytutor.com. In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position due to the greater stabilization of the resulting cationic intermediate through resonance stackexchange.compearson.comuctm.edu. When the C2 and C5 positions are occupied, substitution occurs at the C3 (β) position.
In the case of this compound, both the α-positions (C2 and C5) are substituted (or part of the carboxylate group). The formyl group at C4 is a deactivating group, directing incoming electrophiles away from its position. The carboxylate group at C2 is also deactivating. Therefore, any further electrophilic substitution would be expected to occur at the remaining unsubstituted position, C5, if it were not already part of the carboxylate, or at the C3 position.
A relevant example of electrophilic substitution on a substituted pyrrole is the Vilsmeier-Haack reaction, which is used for formylation chemistrysteps.comijpcbs.comorganic-chemistry.orgwikipedia.org. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring chemistrysteps.comwikipedia.org. For pyrrole-2-carboxylates, regioselective formylation can be achieved at either the C4 or C5 position depending on the reaction conditions and the nature of other substituents on the pyrrole ring acs.org.
Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Analogues (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are applicable to halogenated pyrrole derivatives. To perform a Suzuki coupling on this compound, a halogen atom (e.g., Br, I) would first need to be introduced onto the pyrrole ring, typically at the C3 or C5 position, through an electrophilic halogenation reaction.
The Suzuki-Miyaura coupling involves the reaction of a halo-pyrrole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction has been successfully applied to various bromopyrrole-2-carboxylates. For instance, the Suzuki coupling of 4-bromopyrrole-2-carboxylates has been reported, although dehalogenation can be a competing side reaction. Protection of the pyrrole nitrogen, for example with a BOC group, can suppress this dehalogenation researchgate.net. The presence of an electron-withdrawing group ortho to the halogen can facilitate the cross-coupling reaction nih.gov.
The general conditions for a Suzuki-Miyaura coupling on a halogenated pyrrole-2-carboxylate would involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like sodium carbonate or cesium carbonate, and a suitable solvent system, often a mixture of an organic solvent and water.
Table 3: Representative Suzuki-Miyaura Coupling Reaction on a Halogenated Pyrrole Derivative
| Halogenated Pyrrole | Boronic Acid | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| Propyl 3-bromo-4-formyl-1H-pyrrole-2-carboxylate | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Propyl 3-aryl-4-formyl-1H-pyrrole-2-carboxylate |
Nucleophilic Attack and Rearrangement Mechanisms
The electrophilic nature of the carbonyl carbon in the formyl group at the C4 position makes it susceptible to nucleophilic attack. This is a common reaction for aldehydes and can lead to a variety of products depending on the nucleophile used. For example, reaction with Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols after workup.
The pyrrole ring itself, being electron-rich, is not generally susceptible to nucleophilic aromatic substitution unless it is highly activated by strong electron-withdrawing groups. In the case of this compound, the two electron-withdrawing groups do decrease the electron density of the ring, but direct nucleophilic attack on the ring is still unlikely under normal conditions.
Rearrangement reactions of the pyrrole ring itself are not common under typical synthetic conditions. However, side chains attached to the pyrrole ring can undergo rearrangements. For instance, under certain conditions, pyrrolyl sulfides have been observed to undergo rearrangement. While no specific rearrangement mechanisms have been documented for this compound, the possibility of reactions involving the formyl or ester groups that could lead to subsequent molecular rearrangements should not be entirely ruled out, especially under thermal or photochemical conditions.
Synthesis and Functionalization of Advanced Derivatives and Analogues for Research
N-Substitution Strategies on the Pyrrole (B145914) Nitrogen
The nitrogen atom of the pyrrole ring in Propyl 4-formyl-1H-pyrrole-2-carboxylate is a key site for functionalization. The N-H bond can be readily substituted through various reactions, such as N-alkylation and N-acylation, to introduce a diverse range of substituents. These modifications are crucial as they can significantly alter the molecule's properties, including its solubility, electronic character, and biological interactions.
N-alkylation is commonly achieved by treating the pyrrole with an alkyl halide in the presence of a base. The choice of base and reaction conditions can be tailored to accommodate various alkylating agents, from simple alkyl groups to more complex functionalized chains. For example, the reaction of related pyrrole esters with alkyl halides in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) facilitates the formation of N-alkylated products. rsc.org
N-acylation provides another route to modify the pyrrole nitrogen, introducing acyl groups that can influence the electronic density of the pyrrole ring. This can be accomplished using acyl chlorides or anhydrides. More advanced methods utilize N-acylbenzotriazoles for the regiospecific C-acylation of pyrroles, but similar principles can be applied for N-acylation under different conditions. nsf.gov The introduction of an N-acyl group can also serve as a directing group for subsequent functionalization reactions.
The table below summarizes representative N-substitution strategies applicable to the 4-formyl-1H-pyrrole-2-carboxylate scaffold.
| Reaction Type | Reagents and Conditions | N-Substituent Introduced | Potential Product Structure |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | Alkyl (e.g., -CH₃, -C₂H₅) | |
| N-Vinylation | Acetylene, Base (e.g., KOH), Solvent (e.g., DMSO) | Vinyl (-CH=CH₂) | |
| N-Arylation | Aryl halide (e.g., Ph-I), Catalyst (e.g., CuI), Ligand, Base (e.g., Cs₂CO₃) | Aryl (e.g., -Ph) | |
| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine, Et₃N) | Acyl (e.g., -COCH₃) |
Exploration of Diverse Alkyl Ester Analogues
A general and large-scale synthesis for pyrrole-2-carboxylic acid esters involves the reaction of 2-pyrrolyl trichloromethyl ketone with a sodium alkoxide in the corresponding alcohol. orgsyn.org By using sodium methoxide (B1231860) in methanol, sodium ethoxide in ethanol (B145695), or sodium butoxide in butanol, one can readily prepare the methyl, ethyl, or butyl ester analogues, respectively. This method provides a versatile route to virtually any desired ester. orgsyn.org While the specific synthesis of this compound is not detailed, its ethyl analogue, Ethyl 4-formyl-1H-pyrrole-2-carboxylate, is commercially available and serves as a common starting point for research. sigmaaldrich.comchemicalbook.commatrix-fine-chemicals.com
The table below lists various alkyl ester analogues of 4-formyl-1H-pyrrole-2-carboxylate and their reported synthesis methods or properties.
| Alkyl Group | Compound Name | CAS Number | Synthesis / Reference |
|---|---|---|---|
| Methyl | Methyl 4-formyl-1H-pyrrole-2-carboxylate | N/A | Synthesized by reduction of methyl 2-cyanopyrrole-4-carboxylate. prepchem.com |
| Ethyl | Ethyl 4-formyl-1H-pyrrole-2-carboxylate | 7126-57-0 | Commercially available; used as a building block in proteomics research and as a pharmaceutical intermediate. sigmaaldrich.comchemicalbook.comnih.gov |
| Propyl | This compound | N/A | Synthesizable via alcoholysis using propanol (B110389). orgsyn.org |
| Butyl | Butyl 4-formyl-1H-pyrrole-2-carboxylate | N/A | Synthesizable via alcoholysis using butanol. orgsyn.org |
Introduction of Additional Functional Groups at Pyrrole C-3 and C-5 Positions
The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution. The C-3 and C-5 positions of the this compound scaffold are prime targets for introducing additional functional groups, which can dramatically expand the chemical space accessible from this starting material. The directing effects of the existing ester and formyl groups play a crucial role in determining the regioselectivity of these reactions.
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrrole. organic-chemistry.orgijpcbs.comchemistrysteps.com Applying this reaction to a pyrrole-2-carboxylate can lead to formylation at either the C-4 or C-5 position. Research has shown that formylation of 1H-pyrrole-2-carboxylates can be regioselectively controlled to afford either the 4-formyl or 5-formyl derivatives in nearly quantitative yields by choosing the appropriate formylating agent, such as a crystalline Vilsmeier reagent or a dichloromethyl alkyl ether. acs.org For instance, the Vilsmeier formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate gave a mixture of the 5-formyl and 4-formyl regioisomers. nih.gov
Other electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, can also be employed to functionalize the C-3 and C-5 positions. For example, direct halogenation of pyrrole esters can introduce chloro, bromo, or fluoro substituents, which are valuable for further cross-coupling reactions. nih.gov These functionalizations provide access to a rich library of polysubstituted pyrroles, which are important precursors for bioactive molecules and materials. researchgate.netbiolmolchem.comgoogle.com
The table below details methods for functionalizing the C-3 and C-5 positions of the pyrrole ring.
| Position | Reaction Type | Reagents and Conditions | Functional Group Introduced | Reference |
|---|---|---|---|---|
| C-5 | Formylation | Vilsmeier Reagent (POCl₃/DMF) | Formyl (-CHO) | acs.org |
| C-3 | Formylation | Dichloromethyl propyl ether | Formyl (-CHO) | acs.org |
| C-3 / C-5 | Halogenation | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS) | Chloro (-Cl), Bromo (-Br) | nih.gov |
| C-3 / C-5 | Nitration | HNO₃ / Ac₂O | Nitro (-NO₂) | nsf.gov |
| C-3 | Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | Acyl (-COR) | nsf.gov |
Design and Synthesis of Pyrrole-Containing Hybrid Structures
The functional groups on this compound make it an excellent building block for the synthesis of more complex, multi-ring systems. The formyl group, in particular, is a versatile handle for condensation reactions, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide, opening up further synthetic pathways. These transformations are used to construct hybrid molecules that fuse the pyrrole core with other heterocyclic or aromatic systems. biolmolchem.com
For example, the formyl group can react with hydrazines to form hydrazones, which can then be cyclized to create pyrrole-fused pyridazine (B1198779) systems. ijpcbs.com Condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various hydrazides has been used to synthesize novel hydrazide-hydrazones, which are precursors to more complex structures. researchgate.net The formyl group can also participate in Knoevenagel or Claisen-Schmidt condensations to build carbon-carbon bonds, leading to extended conjugated systems or precursors for other heterocycles. researchgate.net Furthermore, pyrrole-2-carbaldehydes are key intermediates in the synthesis of dipyrromethanes and, subsequently, porphyrins, which are crucial in materials science and medicinal chemistry. google.com
The table below showcases examples of hybrid structures synthesized from 4-formylpyrrole-2-carboxylate derivatives.
| Hybrid Structure Class | Synthetic Strategy | Key Pyrrole Precursor | Potential Application | Reference |
|---|---|---|---|---|
| Pyrrolo[1,2-a]quinoxalines | Hetero-Diels–Alder reaction | 4-Acyl-1H-pyrrole-2,3-diones | Drug Discovery | nih.gov |
| Pyrrolopyridazines | Condensation/Cyclization | Pyrrole diesters and V-H reagents | HMG-CoA Reductase Inhibitors | ijpcbs.com |
| Porphyrins | Condensation/Cyclization | 4-Alkyl-pyrrole-2-carbaldehydes | Photosensitizers, Catalysts | google.com |
| Pyrrole-fused 1,3-Oxazines | [4+2] Cycloaddition | 4-Acyl-1H-pyrrole-2,3-diones | Anticancer Agents | nih.gov |
Stereochemical Control in the Synthesis of Chiral Analogues
Introducing chirality into the this compound framework is a significant challenge that opens the door to creating enantiomerically pure compounds for applications in medicinal chemistry and asymmetric catalysis. Stereocenters can be introduced at several positions: on a substituent attached to the pyrrole nitrogen, on a side chain at one of the carbon atoms, or by creating axial chirality in suitably substituted biaryl systems.
One direct approach to creating a chiral analogue is the asymmetric reduction of the C-4 formyl group to a chiral hydroxymethyl group. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or chiral metal catalysts. The resulting chiral alcohol provides a new point for diversification.
Another strategy involves N-substitution with a chiral auxiliary. Attaching a chiral group to the pyrrole nitrogen can influence the stereochemical outcome of subsequent reactions on the pyrrole ring, allowing for diastereoselective functionalization. The auxiliary can then be removed to yield an enantiomerically enriched product.
Furthermore, condensation of the formyl group with chiral amines or other chiral nucleophiles can generate diastereomeric products that can be separated. While specific examples for this compound are not prevalent, the general principles of asymmetric synthesis are applicable. For instance, the condensation of activated pyrroles with ketones can lead to the formation of asymmetric annulated bis(pyrrole)s. nih.gov
The table below outlines potential strategies for achieving stereochemical control and the types of chiral analogues that could be synthesized.
| Strategy | Description | Potential Chiral Analogue | Key Transformation |
|---|---|---|---|
| Asymmetric Reduction | Reduction of the C-4 formyl group using a chiral catalyst or reagent. | Propyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate with a stereocenter at the carbinol carbon. | -CHO → -CH(OH) |
| Chiral Auxiliary on Nitrogen | Alkylation of the pyrrole nitrogen with a removable chiral group to direct subsequent reactions. | A C-3 or C-5 substituted pyrrole with controlled stereochemistry. | Diastereoselective electrophilic substitution. |
| Diastereoselective Condensation | Reaction of the C-4 formyl group with a chiral nucleophile. | A chiral imine or other adduct at the C-4 position. | -CHO + H₂N-R → -CH=N-R* |
| Asymmetric Cyclization | Using the pyrrole as a building block in a reaction that creates a new chiral ring. | Pyrrole-fused chiral heterocycles. | Asymmetric annulation or cycloaddition. nih.gov |
Advanced Spectroscopic and Structural Elucidation of Pyrrole Carboxylates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Propyl 4-formyl-1H-pyrrole-2-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, as well as insights into the molecule's conformation.
Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrrole (B145914) ring protons, the formyl proton, and the propyl ester group protons. The chemical shifts of the pyrrole protons are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the formyl and carboxylate groups would deshield the ring protons, shifting their signals downfield.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the formyl and ester groups are expected to appear at the most downfield chemical shifts. The chemical shifts of the pyrrole ring carbons are also diagnostic of the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 7.2 - 7.4 | - |
| H5 | 7.6 - 7.8 | - |
| CHO | 9.7 - 9.9 | 185 - 187 |
| O-CH₂ | 4.1 - 4.3 | 65 - 67 |
| CH₂ | 1.6 - 1.8 | 21 - 23 |
| CH₃ | 0.9 - 1.1 | 10 - 12 |
| C2 | - | 160 - 162 |
| C3 | - | 120 - 122 |
| C4 | - | 135 - 137 |
| C5 | - | 130 - 132 |
| N-H | 9.0 - 11.0 | - |
Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and experimental conditions.
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, correlations would be expected between the protons of the propyl chain (O-CH₂-CH₂-CH₃).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the carbon signals for the pyrrole ring C-H bonds and the propyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the propyl ester chain relative to the pyrrole ring.
Variable Temperature NMR Studies for Conformational Analysis
The presence of the propyl ester group introduces conformational flexibility. Variable temperature (VT) NMR studies can provide insights into the rotational barriers and the relative populations of different conformers. By monitoring the chemical shifts and line shapes of the NMR signals as a function of temperature, it is possible to determine the thermodynamic parameters associated with conformational exchange processes.
Infrared (IR) Spectroscopy for Vibrational Modes and Intermolecular Interactions
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound would be characterized by the stretching vibrations of its key functional groups.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3100 - 3200 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (formyl) | Stretching | 1660 - 1680 |
| C=O (ester) | Stretching | 1710 - 1730 |
| C=C (pyrrole) | Stretching | 1500 - 1600 |
| C-O (ester) | Stretching | 1100 - 1300 |
The position and shape of the N-H and C=O stretching bands can also provide information about intermolecular interactions, such as hydrogen bonding, in the solid state or in concentrated solutions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn confirms its elemental formula (C₉H₁₁NO₃).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrrole derivatives include the loss of substituents from the ring and cleavage of the ester group.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 181 | [M]⁺ |
| 152 | [M - C₂H₅]⁺ |
| 139 | [M - C₃H₆]⁺ |
| 124 | [M - C₃H₅O]⁺ |
| 111 | [4-formyl-1H-pyrrole-2-carboxylic acid]⁺ |
| 94 | [Pyrrole-2,4-dicarbaldehyde]⁺ |
X-ray Diffraction Crystallography for Precise Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles.
X-ray crystallography would also reveal the packing of the molecules in the crystal lattice and provide detailed information about any intermolecular interactions, such as hydrogen bonds involving the N-H group and the carbonyl oxygens, and π-π stacking interactions between the pyrrole rings. This information is crucial for understanding the solid-state properties of the compound. While specific crystallographic data for the title compound is not available, studies on similar substituted pyrroles have shown that the planarity of the pyrrole ring is largely maintained, with substituent-driven variations in intermolecular packing motifs.
Advanced Chiroptical Spectroscopy for Enantiomeric Characterization (if chiral derivatives are synthesized)
While "this compound" itself is not chiral, the synthesis of chiral derivatives of pyrroles is a significant area of research. rsc.orgrsc.org Should a chiral center be introduced into the molecule, for instance, by the addition of a chiral substituent on the pyrrole nitrogen or the ester group, advanced chiroptical spectroscopic techniques would be indispensable for enantiomeric characterization.
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are highly sensitive to the three-dimensional arrangement of atoms and are crucial for determining enantiomeric purity and absolute configuration.
Key Chiroptical Techniques:
Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemistry of a molecule. For chiral pyrrole derivatives, the electronic transitions associated with the pyrrole ring and the formyl and carboxylate chromophores would give rise to characteristic CD signals.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is another powerful tool for characterizing chiral compounds.
The enantiomeric analysis of chiral compounds, including pesticides with stereoisomers, often employs chromatographic techniques such as gas chromatography, high-performance liquid chromatography (HPLC), and capillary electrophoresis, often coupled with chiral stationary phases. nih.gov For chiral pyrrole systems, these separation methods would be essential to isolate enantiomers for subsequent chiroptical analysis.
The development of synthetic receptors for the recognition of chiral carboxylates highlights the importance of understanding chiral interactions. nih.gov These studies often utilize techniques like fluorescence titration and ¹H NMR to quantify the binding affinities and enantioselectivity of the receptors towards chiral guests. nih.gov
In the context of synthesizing chiral pyrrole frameworks, strategies often involve either starting with chiral precursors or attaching a chiral auxiliary to a pre-formed pyrrole ring. rsc.org The resulting chiral pyrrole derivatives can exhibit axial chirality or contain stereogenic centers in their substituents. rsc.org The enantioselective rhodium-catalyzed hydroarylation of dienes with indoles and pyrroles is an example of a modern synthetic method that generates chiral heterocyclic compounds, where the enantiomeric ratio is a critical measure of the reaction's success. acs.org
The following table outlines the principal chiroptical techniques and their applications in the characterization of chiral molecules.
| Spectroscopic Technique | Principle | Application in Chiral Pyrrole Derivatives |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration and enantiomeric purity. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Characterization of stereoisomers and conformational analysis. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Detailed structural elucidation of chiral molecules in solution. |
| Raman Optical Activity (ROA) | Small difference in the intensity of Raman scattering from a chiral molecule in right and left circularly polarized light. | Probing the stereochemistry of complex biomolecules and synthetic chiral compounds. |
Should chiral derivatives of "this compound" be synthesized, a combination of these advanced spectroscopic and chromatographic methods would be paramount to fully characterize their three-dimensional structure and enantiomeric properties.
Computational Chemistry and Theoretical Investigations of Propyl 4 Formyl 1h Pyrrole 2 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for its ability to accurately predict the electronic structure and geometry of molecules. For Propyl 4-formyl-1H-pyrrole-2-carboxylate, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can elucidate the distribution of electron density and the molecule's preferred three-dimensional arrangement.
These calculations typically reveal a nearly planar conformation for the pyrrole (B145914) ring, a characteristic feature of this aromatic heterocycle. The planarity is crucial for the delocalization of π-electrons across the ring. The propyl ester and formyl groups, attached at the 2- and 4-positions respectively, will have specific orientations relative to the pyrrole core. The rotational barriers around the single bonds connecting these substituents to the ring can be calculated to identify the most stable conformers. The interplay of steric hindrance and electronic effects, such as conjugation between the formyl group and the pyrrole ring, dictates the final geometry.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized over the electron-rich pyrrole ring, indicating its propensity to act as an electron donor. Conversely, the LUMO is often associated with the electron-withdrawing formyl and carboxylate groups, highlighting their capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Parameter | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
Quantum Chemical Analysis of Aromaticity and Stability
The aromaticity of the pyrrole ring in this compound is a key determinant of its stability and chemical behavior. Quantum chemical methods provide quantitative measures of aromaticity. One common approach is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are typically calculated at the center of the pyrrole ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. For this compound, a significant negative NICS value would confirm the aromatic character of the pyrrole core.
Mechanistic Elucidation of Key Reactions via Transition State Calculations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, reactions such as electrophilic substitution on the pyrrole ring or nucleophilic addition to the formyl group are of interest. Transition state theory, combined with quantum chemical calculations, allows for the determination of the energy barriers (activation energies) and the geometries of the transition states for these reactions.
By mapping the potential energy surface of a reaction, the minimum energy path from reactants to products can be identified. This provides a detailed, step-by-step picture of the reaction mechanism. For instance, the regioselectivity of electrophilic attack on the pyrrole ring can be predicted by calculating the activation energies for substitution at different positions. The calculations can also reveal the role of catalysts or solvent molecules in the reaction mechanism.
Table 2: Calculated Activation Energies for a Hypothetical Reaction (Illustrative)
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Electrophilic Attack at C5 | TS1 | 15.2 |
Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Experimental Validation
A crucial application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimental findings and aid in the structural elucidation of new compounds. For this compound, both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be simulated using quantum chemical methods.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when referenced against a standard (e.g., tetramethylsilane), can be compared directly with experimental NMR spectra. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, providing a detailed probe of the molecular structure.
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum shows characteristic peaks corresponding to the vibrational modes of different functional groups, such as the N-H stretch of the pyrrole ring, the C=O stretches of the formyl and ester groups, and the C-H stretches of the propyl chain and the pyrrole ring. These predicted spectra can be invaluable for interpreting experimental IR data.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Correlation |
|---|---|---|
| ¹H NMR (δ, ppm) - Pyrrole H | 6.5 - 7.5 | Aromatic region |
| ¹³C NMR (δ, ppm) - C=O (formyl) | ~185 | Carbonyl carbon region |
| IR (cm⁻¹) - N-H Stretch | ~3400 | Characteristic N-H vibration |
In Silico Design Principles for Rational Modification (excluding direct biological outcomes)
Computational chemistry provides a framework for the in silico design of new molecules with tailored properties, based on the understanding of the structure-property relationships of a parent compound like this compound. By systematically modifying the structure of the molecule in a computational environment, the effects of these changes on its electronic and chemical properties can be predicted without the need for immediate synthesis.
For example, the introduction of different substituents on the pyrrole ring can be explored to modulate the HOMO-LUMO gap, which in turn can influence the molecule's reactivity and photophysical properties. The effect of replacing the propyl group with other alkyl or aryl groups on the molecule's conformation and solubility can also be investigated. These computational screenings can identify promising candidate molecules with desired characteristics, thereby streamlining the experimental design and synthesis process. This rational, computer-aided approach to molecular design is a powerful strategy for the development of new materials and chemical entities with specific functions.
Utility of Propyl 4 Formyl 1h Pyrrole 2 Carboxylate As a Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Advanced Natural Product Analogues
The pyrrole-2-carboxaldehyde framework is a key structural motif found in numerous natural products, particularly those derived from marine organisms and through non-enzymatic browning reactions in vivo (Maillard reactions). chim.itrsc.org The utility of synthons like propyl 4-formyl-1H-pyrrole-2-carboxylate lies in their ability to serve as a starting point for the total synthesis or derivatization of these complex molecules.
Researchers utilize the aldehyde and ester functionalities to build upon the pyrrole (B145914) core, leading to analogues of natural products with potentially enhanced or modified biological activities. For instance, the general pyrrole framework is central to marine-derived secondary metabolites such as the longamides and lamellarins, which exhibit a range of biological effects, including cytotoxicity toward cancer cell lines. chim.it The synthesis of analogues of these compounds often involves the strategic manipulation of substituted pyrrole building blocks.
While specific examples detailing the use of the propyl ester are not prominent, the synthesis of various pyrrole-containing natural product analogues demonstrates the principle. The closely related ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, for example, is used as a precursor for creating hydrazone derivatives, which are themselves a class of compounds with diverse biological applications. researchgate.net This highlights a common strategy where the formyl group is condensed with other molecules to build complexity.
Table 1: Examples of Natural Product Classes Containing the Pyrrole-2-Carboxamide/Carboxylate Motif
| Natural Product Class | Representative Compound(s) | Common Source | Noted Biological Activity |
| Longamides | Longamide, Longamide B | Marine Sponges (Genus Agelas) | Antibacterial, Cytotoxic |
| Lamellarins | Lamellarin O, Lamellarin K | Marine Organisms | Cytotoxic, Various Enzyme Inhibition |
| Pyrraline-type | Pyrraline | In vivo Maillard Reaction | Diabetes Molecular Marker |
Intermediate in the Construction of Bioactive Heterocyclic Frameworks
The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. chim.itresearchgate.net Building blocks like this compound are instrumental in constructing more elaborate heterocyclic systems with therapeutic potential. The aldehyde group can participate in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, to append new ring systems or functional groups.
A key application is in the synthesis of inhibitors for various enzymes. For example, halogen-substituted pyrrole-2-carboxamides, which can be synthesized from formyl-pyrrole precursors, are integral fragments of potent inhibitors of bacterial DNA gyrase B. nih.gov The synthesis of these complex inhibitors often involves a multi-step sequence where the formyl group is converted into another functional group or used as a handle for coupling with other molecular fragments. nih.gov
The ethyl ester analogue, ethyl 4-nitro-1H-pyrrole-2-carboxylate, has been used as an intermediate in the synthesis of modified DNA minor-groove binders, showcasing the role of this scaffold in creating molecules that can interact with biological macromolecules. orgsyn.orgnih.gov The formyl group on the target compound offers a reactive site for similar elaborations into complex, biologically active structures. researchgate.net
Table 2: Synthetic Utility of the Formyl-Pyrrole-Ester Scaffold
| Functional Group | Common Reaction Type | Resulting Structure/Functionality |
| Formyl (Aldehyde) | Reductive Amination | Introduction of substituted amine side chains |
| Formyl (Aldehyde) | Condensation (e.g., with hydrazines) | Formation of hydrazones, potential bioactive agents |
| Formyl (Aldehyde) | Wittig Reaction | Carbon-carbon bond formation, alkene synthesis |
| Ester | Saponification (Hydrolysis) | Conversion to carboxylic acid for amide coupling |
| Ester | Amidation | Direct conversion to amide derivatives |
Role in the Development of Functional Organic Materials and Polymers
Bifunctional molecules are the fundamental components of polymers. A molecule like this compound, possessing two distinct and reactive functional handles, is a candidate for use as a monomer in step-growth polymerization. The aldehyde and the ester (or its corresponding carboxylic acid/amide) can react with appropriate co-monomers to form polyesters, polyamides, or polyimines (Schiff bases).
While specific polymers derived from this compound are not detailed in the literature, the underlying principle is well-established. Polyamides containing pyrrole and imidazole (B134444) carboxamides have been synthesized for applications as minor-groove binding agents for DNA. researchgate.net This methodology demonstrates that pyrrole-based monomers can be incorporated into complex polymeric chains with designed functions. The synthesis of these polyamides often involves the coupling of a pyrrole carboxylic acid with an amine, a transformation readily accessible from an ester building block like this compound. researchgate.net The presence of the formyl group offers an additional site for post-polymerization modification, allowing for the tuning of the material's final properties.
Methodological Development in Multi-Step Synthesis Schemes
The development of efficient and practical synthetic routes to valuable chemical motifs is a constant focus of organic chemistry research. The synthesis of substituted pyrroles like this compound is itself an area of methodological interest. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrrole ring. nih.gov For instance, the formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate yields a mixture of the 4-formyl and 5-formyl isomers, demonstrating a typical synthetic pathway and a common challenge of regioselectivity in pyrrole chemistry. nih.gov
Once synthesized, these building blocks are used to showcase the utility of new synthetic methods. Their defined structure and multiple reaction sites make them excellent test substrates. For example, a new protocol for a coupling reaction or a novel reduction method could be demonstrated on a molecule like this compound to prove its tolerance of different functional groups (ester, aldehyde, N-H bond). The development of practical, gram-scale syntheses for such building blocks is crucial for their application in medicinal chemistry and materials science, as it enables the production of sufficient quantities for further investigation. nih.gov
Future Research Directions and Emerging Opportunities
Integration with Green Chemistry Principles and Sustainable Synthetic Routes
The synthesis of functionalized pyrroles, including propyl 4-formyl-1H-pyrrole-2-carboxylate, is increasingly aligning with the principles of green chemistry. Research is focused on developing environmentally benign methodologies that improve efficiency while minimizing hazardous waste. lucp.net A significant trend is the move away from toxic organic solvents and the adoption of greener alternatives. For instance, a novel, catalyst-free, and chromatography-free method has been developed for synthesizing polysubstituted pyrroles using ethanol (B145695) as a green solvent. acs.orgacs.org This approach not only simplifies the experimental and workup procedures but also enhances atom economy and lowers the E-factor, key metrics in green chemistry. acs.org
The use of sustainable catalysts is another cornerstone of this approach. lucp.net Iron-catalyzed and manganese-catalyzed syntheses of pyrroles have been demonstrated as efficient and sustainable alternatives to methods relying on precious or toxic metals. nih.govnih.gov These reactions often proceed with high regioselectivity and tolerate a variety of functional groups. nih.gov In some cases, syntheses can be performed under solvent-free conditions, with water and molecular hydrogen as the only byproducts, representing a significant leap in sustainable chemical production. nih.gov Other green strategies being explored include the use of bio-sourced organic acids like citric acid and ascorbic acid as catalysts and the application of sonochemistry to promote reactions. lucp.net
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyrrole (B145914) Derivatives
| Feature | Conventional Synthesis | Green Synthesis Approach |
|---|---|---|
| Catalyst | Often relies on precious metals or strong Brønsted/Lewis acids. mdpi.com | Utilizes earth-abundant metals (e.g., Iron, Manganese), biocatalysts, organocatalysts, or is catalyst-free. acs.orgnih.govnih.govnih.gov |
| Solvent | Frequently uses hazardous or chlorinated organic solvents (e.g., dichloromethane). mdpi.com | Employs green solvents like ethanol, water, or solvent-free conditions. acs.orgnih.govrsc.org |
| Purification | Often requires tedious chromatographic purification. lucp.net | Aims for chromatography-free methods, relying on crystallization or simple filtration. acs.org |
| Byproducts | Can generate significant hazardous waste. | Designed to produce minimal and non-toxic byproducts (e.g., water). nih.gov |
| Efficiency | Yields can be variable, with lower atom economy. | Focuses on high atom economy, high yields, and low E-Factor. acs.org |
Exploration of Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry is emerging as a powerful technology for the synthesis of heterocyclic compounds, offering significant advantages over traditional batch processing. bohrium.comnih.gov For pyrrole carboxylates, continuous flow methods have been shown to be highly efficient, atom-economical, and cost-effective, while reducing waste streams. scispace.comnih.gov These systems use microreactors to provide excellent heat transfer and precise control over reaction parameters, leading to shorter reaction times, higher yields, and improved safety, especially when handling toxic or unstable intermediates. bohrium.comnih.gov
A notable development is the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives, which are structurally related to this compound. acs.orgsyrris.com In this process, the HBr generated as a byproduct in the Hantzsch pyrrole synthesis is utilized in-situ to hydrolyze ester groups, streamlining the reaction sequence within a single microreactor. scispace.comnih.govacs.orgsyrris.com This avoids the need to isolate intermediates, which is often required in multi-step batch syntheses. nih.gov The scalability of flow synthesis has also been demonstrated; in one example, a flow method was used to produce 850 mg of a pyrrole-3-carboxylic acid derivative in just 2.5 hours. scispace.comnih.govsyrris.com Further advancements have shown that production rates for certain pyrrole derivatives can reach up to 55.8 grams per hour in scaled-up continuous flow reactors. researchgate.net
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalytic systems is crucial for advancing the synthesis of complex pyrroles with high efficiency and selectivity. Research has expanded beyond traditional methods to include a diverse array of catalysts.
Sustainable Metal Catalysis: Air-stable molecular iron(0) complexes and manganese complexes have been developed for the sustainable synthesis of substituted pyrroles, avoiding the need for more expensive or toxic noble metals. nih.govnih.gov
Organocatalysis: Metal-free organocatalysts, such as vitamin B1, urea, and chitosan, are gaining traction for their low toxicity and environmental friendliness in promoting Paal-Knorr pyrrole synthesis and other multicomponent reactions. rsc.orgnih.gov
Biocatalysis: Enzymes offer a green and highly selective route to pyrrole derivatives. For example, α-amylase has been successfully used to catalyze the Paal-Knorr reaction under mild conditions, achieving excellent yields. nih.gov
Electrocatalysis: Rhodaelectro-catalyzed C-H activation represents a modern approach where electricity serves as a sustainable oxidant to construct pyrroles, forming hydrogen as the only byproduct. acs.org
Heterogeneous Catalysis: Solid acid catalysts like montmorillonite (B579905) clays (B1170129) and various aluminas are being employed for their operational simplicity, stability, and ease of recovery and reuse, which are advantageous in both batch and flow processes. mdpi.com
Table 2: Overview of Novel Catalytic Systems for Pyrrole Synthesis
| Catalyst Type | Example(s) | Key Advantages |
|---|---|---|
| Sustainable Metals | Iron(0) complexes, Manganese pincer complexes nih.govnih.gov | Earth-abundant, low toxicity, high selectivity, solvent-free conditions. nih.gov |
| Organocatalysts | Vitamin B1, Chitosan, Urea rsc.org | Metal-free, environmentally friendly, mild reaction conditions. rsc.org |
| Biocatalysts | α-Amylase from hog pancreas nih.gov | High selectivity, mild conditions (room temp.), excellent yields (60-99%). nih.gov |
| Electrocatalysts | Rhodium complexes (Cp*Rh(MeCN)₃₂) acs.org | Uses electricity as a sustainable oxidant, produces H₂ as a byproduct. acs.org |
| Heterogeneous | Montmorillonite clays, Aluminas (CATAPAL 200) mdpi.com | Reusable, stable, simple workup, suitable for flow chemistry. mdpi.com |
Applications in Supramolecular Chemistry and Self-Assembly Processes
Pyrrole-based structures are attractive building blocks in supramolecular chemistry due to the polarized N-H group, which is an excellent hydrogen bond donor, and the π-conjugated system, which allows for π-π stacking interactions. ims.ac.jpmdpi.com These features enable pyrrole derivatives to act as receptors for anions or to participate in the spontaneous formation of ordered, self-assembled structures. mdpi.comacs.org
Research has shown that dipyrrolyl-based compounds can form complexes with anions, acting as naked-eye sensors where binding events lead to a visible color change. ims.ac.jp The structure and stability of the resulting supramolecular assemblies, such as 1-D polymer-like networks, are highly dependent on the substituents on the pyrrole ring. ims.ac.jpacs.orgnih.gov For example, the introduction of fluorine atoms onto the pyrrole β-position can induce the formation of a stable supramolecular gel, whereas alkyl substituents can interfere with this process. acs.orgnih.gov Furthermore, tetrapyrrole macrocycles, such as porphyrins, can be conjugated with self-assembling peptides to create highly organized nanoscale architectures, where the final structure is governed by the interplay of interactions from both the peptide and the pyrrole components. mdpi.com
Advanced Data Analytics and Machine Learning in Reaction Prediction and Optimization
The fields of advanced data analytics and machine learning (ML) are set to revolutionize chemical synthesis by enabling the rapid prediction and optimization of reaction outcomes. beilstein-journals.orgnih.gov For pyrrole synthesis, ML models are being developed to forecast reaction yields with significant accuracy. researchgate.net One such model, based on a random forest algorithm, was trained on over 1,200 condensation reactions involving pyrroles and achieved a mean absolute error (MAE) of 9.6%. researchgate.net Such predictive tools can drastically reduce the number of experiments needed, saving time and resources. nih.gov
Table 3: Summary of Machine Learning Applications in Chemical Synthesis
| ML Approach | Description | Application in Pyrrole Synthesis |
|---|---|---|
| Supervised Learning | Models are trained on a labeled dataset to predict an output (e.g., yield). A random forest model was trained on 1200+ reactions to predict the yield of pyrrole condensations. researchgate.net | Predicts reaction yield based on reactants and conditions. researchgate.net |
| Active Learning | The model queries the user or an automated system to perform the most informative experiments to improve its predictive accuracy quickly. nih.gov | Efficiently explores reaction space to optimize conditions with fewer experiments. nih.govacs.org |
| Reinforcement Learning | An agent learns to make decisions by performing actions and receiving rewards (e.g., higher yield), optimizing a process over time. acs.org | Develops an optimal policy for choosing reaction conditions to maximize outcomes. acs.org |
| Transfer Learning | A model trained on a large, general dataset is fine-tuned for a specific, smaller dataset, leveraging prior knowledge. nih.gov | Adapts a general reaction prediction model to a specific class of pyrrole synthesis with limited data. nih.govacs.org |
Q & A
Q. What are the established synthetic routes for Propyl 4-formyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?
The synthesis of pyrrole derivatives often involves cyclization or functionalization of pre-existing pyrrole cores. A general approach for similar compounds (e.g., 4-aroyl-3-sulfonyl-pyrroles) involves refluxing precursors like substituted pyrroles with oxidizing agents (e.g., chloranil) in xylene for 25–30 hours, followed by alkaline workup, solvent removal, and recrystallization from methanol . Optimization can be achieved by varying reaction time, temperature, and stoichiometry. For example, Box-Behnken experimental design (a response surface methodology) has been used to optimize parameters like catalyst concentration and solvent ratios in related heterocyclic syntheses, enabling statistical identification of critical factors (e.g., β-cyclodextrin inclusion complexes) .
Table 1: Example Reaction Parameters from Pyrrole Synthesis
| Precursor | Oxidizing Agent | Solvent | Reflux Time | Yield (%) |
|---|---|---|---|---|
| Substituted pyrrole | Chloranil (1.4 eq) | Xylene | 30 hours | ~60–75 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR/IR: H and C NMR can confirm the ester (-COOPr), formyl (-CHO), and pyrrole ring protons. IR spectroscopy identifies carbonyl (C=O, ~1700 cm) and aldehyde (C-H stretch, ~2800 cm) groups.
- X-ray Crystallography: SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures, particularly for confirming regiochemistry and hydrogen-bonding interactions. For example, ethyl pyrrole carboxylate derivatives have been analyzed using SHELX to determine torsion angles and packing motifs .
Q. What are the potential applications of this compound in medicinal chemistry or materials science?
Pyrrole derivatives with formyl and ester groups are versatile intermediates. The formyl group enables Schiff base formation for drug candidates (e.g., antimicrobial or anticancer agents), while the ester moiety allows further hydrolysis to carboxylic acids for coordination chemistry. Similar compounds, such as methyl 4-amino-1-ethyl-pyrrole-2-carboxylate, are used in enzyme inhibition studies due to structural mimicry of bioactive molecules .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
DFT studies on analogous pyrrole carboxylates (e.g., ethyl 4-hydroxy-5-oxo-pyrrole derivatives) calculate frontier molecular orbitals (HOMO-LUMO gaps), Fukui functions, and electrophilicity indices to predict reactive sites. For instance, the formyl group’s electrophilicity can be quantified to assess its role in nucleophilic addition reactions. Conceptual DFT parameters (e.g., global hardness, chemical potential) further explain charge transfer in supramolecular systems .
Table 2: Key DFT Parameters for Reactivity Analysis
| Parameter | Description | Relevance to Formyl Group |
|---|---|---|
| (Fukui function) | Electrophilic attack susceptibility | High at formyl carbon |
| (Electrophilicity) | Overall electrophilic strength | Guides solvent interactions |
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?
Challenges include disorder in the propyl chain or formyl group, twinning, and weak diffraction. SHELXL’s restraints (e.g., DFIX for bond lengths) and TWIN commands can model disorder and twin domains. For high-resolution data, SHELXPRO interfaces with macromolecular refinement tools to handle hydrogen atom placement, as demonstrated in ethyl pyrrole carboxylate studies .
Q. How can statistical experimental design improve the yield and purity of this compound?
A 2 factorial design (e.g., Box-Behnken) can optimize variables like temperature, catalyst loading, and solvent polarity. For example, hydroxyl propyl-β-cyclodextrin (HP-β-CD) has been used to enhance solubility and reaction efficiency in similar systems, with ANOVA identifying significant factors (p < 0.05) and predicting optimal conditions .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
